6-(cyclopropylamino)pyridazine-3-carbonitrile
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Overview
Description
6-(cyclopropylamino)pyridazine-3-carbonitrile is a heterocyclic compound that belongs to the pyridazine family. . This compound features a pyridazine ring substituted with a cyclopropylamino group at the 6-position and a carbonitrile group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclopropylamino)pyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds, followed by functionalization at the desired positions . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
6-(cyclopropylamino)pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the 6-position .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antihypertensive activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(cyclopropylamino)pyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Pyrimidine derivatives: Another class of heterocyclic compounds with significant medicinal applications.
Uniqueness
6-(cyclopropylamino)pyridazine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylamino group at the 6-position and carbonitrile group at the 3-position differentiate it from other pyridazine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Properties
CAS No. |
1864717-56-5 |
---|---|
Molecular Formula |
C8H8N4 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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